
Lithium phosphide (Li3P)
Overview
Description
Lithium phosphide is an inorganic compound composed of lithium and phosphorus with the chemical formula Li3P. This dark-colored compound is formally the lithium salt of phosphine, consisting of lithium cations (Li+) and phosphide anions (P3−). It is known for its high reactivity toward air, making it hazardous to handle .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Heating Red Phosphorus and Lithium: One common method involves heating red phosphorus and lithium in an argon atmosphere. The reaction is as follows: [ 12 \text{Li} + \text{P}_4 \rightarrow 4 \text{Li}_3\text{P} ]
Reaction of Monolithium Phosphide and Lithium: Another method involves the reaction of monolithium phosphide with lithium: [ \text{LiP} + 2 \text{Li} \rightarrow \text{Li}_3\text{P} ]
Industrial Production Methods: Industrial production methods for lithium phosphide typically involve similar synthetic routes but on a larger scale, ensuring controlled environments to handle the compound’s reactivity .
Chemical Reactions Analysis
Reactivity with Water
Li₃P reacts violently with water, producing lithium hydroxide and toxic phosphine gas:
Phosphine (PH₃) is highly flammable and hazardous, necessitating careful handling .
Reactivity with Acids
Li₃P reacts exothermically with strong acids (e.g., HCl), releasing phosphine:
This reaction mirrors its behavior with water, emphasizing its instability in acidic environments .
Reactivity with Oxygen and Air
Li₃P is pyrophoric, reacting rapidly with oxygen to form lithium oxides and phosphorus oxides. While exact stoichiometry varies, the general reaction is:
This reactivity necessitates storage in airtight containers under inert atmospheres .
Research Findings on Ionic Conductivity and Stability
Recent studies highlight Li₃P’s utility in solid-state batteries:
Li₃P-based solid solutions (e.g., Li₃P–Li₂S) exhibit forced disorder, enhancing ionic mobility while maintaining stability .
Comparative Analysis of Lithium Compounds
Compound | Reactivity with Water | Ionic Conductivity (S/cm) | Stability Toward Li Metal |
---|---|---|---|
Li₃P | Violent (PH₃ release) | >10⁻³ | Stable |
Li₃N | Moderate (NH₃ release) | ~10⁻⁴ | Unstable |
LiOH | Forms alkaline solution | N/A | N/A |
Lithium phosphide’s reactivity and conductivity make it a promising candidate for next-generation electrolytes, though its handling requires stringent safety protocols. Ongoing research focuses on stabilizing its interfaces in battery systems while mitigating degradation pathways .
Scientific Research Applications
Energy Storage Systems
Lithium phosphide has emerged as a promising material for solid-state batteries (SSBs) due to its high ionic conductivity, which surpasses that of many traditional electrolytes. The following table summarizes key properties relevant to its use in energy storage:
Property | Value |
---|---|
Ionic Conductivity | at ambient temperature |
Stability | Stable up to 2.2 V |
Reaction with Water | Produces phosphine gas |
Structure | Hexagonal (P6/mmm) |
Case Study: Solid-State Batteries
Recent research has demonstrated that Li3P can be used as an electrolyte in all-solid-state lithium batteries. These batteries exhibit higher safety and energy density compared to conventional lithium-ion batteries. The incorporation of Li3P allows for improved cycle stability and rate capability, as evidenced by experiments involving LiCoO2 and sulfur-based full cells .
Electrolyte for Solid-State Devices
Li3P's unique properties make it suitable as a solid electrolyte in various electrochemical devices. Its ability to maintain ionic conductivity while being thermodynamically stable against lithium metal is crucial for the development of safer battery technologies.
Research Insights:
- A study explored the synthesis of Li3P-Li2S solid solutions that exhibited high ionic conductivities and activation energies comparable to established solid electrolytes .
- The combination of high-throughput crystal structure predictions with solid-state synthesis has led to the identification of new phases within the Li-P-S system that enhance ionic mobility .
Sensor Applications
The superionic conductivity of lithium phosphide also lends itself to sensor technologies. Its ability to conduct lithium ions efficiently makes it useful in developing high-performance sensors that require rapid ion transport.
Mechanism of Action
Lithium phosphide acts primarily as a lithium-ion conductor. It reduces interface impedance and improves electrochemical kinetics in batteries. The compound facilitates the rapid transfer of lithium ions, enhancing the performance and stability of lithium-ion batteries .
Comparison with Similar Compounds
Lithium Nitride (Li3N): Another lithium compound with high ionic conductivity.
Lithium Arsenide (Li3As): A semi-metallic conductor with high electronic conductivity.
Sodium Phosphide (Na3P): Similar in structure but with sodium instead of lithium.
Magnesium Phosphide (Mg3P2): Contains magnesium instead of lithium.
Uniqueness: Lithium phosphide is unique due to its high stability up to 2.2 volts, making it suitable for higher voltage devices compared to lithium nitride, which decomposes below 0.5 volts . Its ability to form stable nanocomposites also sets it apart from other similar compounds .
Biological Activity
Lithium phosphide (Li3P) is an inorganic compound with significant potential in various applications, particularly in the fields of energy storage and materials science. This article explores its biological activity, focusing on its synthesis, properties, and implications for health and safety.
Lithium phosphide is composed of lithium cations (Li) and phosphide anions (P). It is synthesized primarily through two methods:
-
Heating Red Phosphorus and Lithium :
This reaction typically occurs in an inert atmosphere to prevent the compound's high reactivity with moisture and air .
-
Reaction of Monolithium Phosphide with Lithium :
This method also requires controlled conditions to ensure safety due to the compound's hazardous nature .
- Appearance : Dark brown hexagonal crystals.
- Reactivity : Highly reactive with water, releasing phosphine gas (PH) and lithium hydroxide (LiOH):
- Conductivity : Exhibits high ionic conductivity, making it suitable for use as an electrolyte in solid-state batteries .
Safety Considerations
Due to its reactivity with moisture and air, lithium phosphide must be handled with care:
- Hazardous Reactions : Reacts violently with water and acids, producing toxic gases.
- Storage : Should be stored in airtight containers under inert atmospheres to prevent accidental exposure.
Research Findings
Recent studies have focused on the properties of lithium phosphide as a solid electrolyte:
- Ionic Conductivity : Li3P has been shown to possess ionic conductivities exceeding S/cm at room temperature, which is crucial for applications in solid-state batteries .
- Structural Analysis : X-ray diffraction studies reveal that Li3P crystallizes in a hexagonal structure (space group P6/mmm), which contributes to its ionic conductivity properties .
Comparative Analysis
Property | Lithium Phosphide (Li3P) | Lithium Nitride (Li3N) | Sodium Phosphide (Na3P) |
---|---|---|---|
Ionic Conductivity | High (> S/cm) | Moderate | Low |
Reactivity | Highly reactive | Moderate | Low |
Toxicity | Yes (via PH) | No | No |
Stability | Stable up to 2.2 V | Decomposes below 0.5 V | Stable |
Q & A
Basic Research Questions
Q. How can high-purity lithium phosphide (Li₃P) be synthesized for experimental studies?
- Methodological Answer : Li₃P is typically synthesized via solid-state reactions under inert atmospheres (e.g., argon) to prevent oxidation. Stoichiometric amounts of lithium metal and red phosphorus are ball-milled and annealed at 300–500°C for 12–24 hours. Post-synthesis, X-ray diffraction (XRD) should confirm phase purity by matching peaks to ICDD reference 01-080-4545 for Li₃P. Trace Li₂CO3 contamination (ICDD 04-010-5115) may arise from residual oxygen, necessitating glovebox handling .
Q. What structural characterization techniques are critical for confirming Li₃P crystallinity?
- Methodological Answer : XRD is essential for identifying Li₃P’s cubic crystal structure. Key diffraction angles include 23.11°, 41.85°, and 44.50° (Li₃P) and 25.68°, 32.72° (Li₂CO3 impurities). Pair XRD with Rietveld refinement to quantify phase ratios. Scanning electron microscopy (SEM) complements this by revealing grain morphology, while energy-dispersive X-ray spectroscopy (EDS) verifies elemental composition .
Q. How do researchers convert grams of Li₃P to moles for stoichiometric calculations?
- Methodological Answer : Use the molar mass of Li₃P (51.797 g/mol). For example, 1 g Li₃P equals 0.0193 moles. Precision requires analytical balances (±0.1 mg) and validation via titration or inductively coupled plasma mass spectrometry (ICP-MS) to confirm lithium/phosphorus ratios .
Advanced Research Questions
Q. How does Fe₂O₃ doping influence Li₃P’s electrochemical performance in solid-state batteries?
- Methodological Answer : Doping Li₃P with 0.5–1.5 mol% Fe₂O3 modifies ionic conductivity by introducing interstitial Li⁺ defects. Electrochemical impedance spectroscopy (EIS) at varying temperatures (25–100°C) reveals activation energies for Li⁺ hopping. Compare undoped and doped samples via cyclic voltammetry (CV) to assess redox stability. Fe₂O3 may enhance conductivity by 30–50% but risks forming secondary phases (e.g., LiFePO4), detectable via XRD .
Q. What causes volume expansion in Li₃P anodes during lithiation/delithiation?
- Methodological Answer : Volume expansion (~35.89% in Li₂P) arises from lattice strain during Li⁺ insertion. Use first-principles density functional theory (DFT) to model Li₃P’s phase transitions. Pair with in situ XRD during charge/discharge cycles to track lattice parameter changes. Mitigation strategies include nanostructuring or compositing with carbon matrices to buffer stress .
Q. What mechanisms explain Li₃P’s ionic conductivity in solid electrolytes?
- Methodological Answer : Li⁺ migration occurs via face-sharing octahedral and tetrahedral sites in the cubic close-packed (ccp) phosphide lattice. Ab initio molecular dynamics (AIMD) simulations show that interstitial Li defects lower activation barriers for hopping. Experimentally, variable-temperature NMR and neutron diffraction map Li⁺ diffusion pathways. Higher Li content (e.g., Li-rich phases) increases conductivity but risks structural instability .
Q. How do Li₃P’s stability metrics compare with other phosphides (e.g., BP, InP) in oxidative/water environments?
- Methodological Answer : Expose Li₃P, BP, and InP to controlled O₂/H₂O environments. Monitor degradation via thermogravimetric analysis (TGA) and X-ray photoelectron spectroscopy (XPS). Li₃P exhibits superior moisture resistance due to passivating Li-O surface layers. However, long-term stability in aqueous electrolytes requires coating with hydrophobic polymers (e.g., PVDF) .
Q. How should researchers resolve contradictions in XRD data when characterizing Li₃P-based materials?
- Methodological Answer : Conflicting XRD peaks (e.g., Li₂CO3 vs. Li₃P) demand rigorous synthesis control and post-analysis. Use Rietveld refinement to deconvolute overlapping peaks. Augment with Fourier-transform infrared spectroscopy (FTIR) to identify carbonate contaminants. Reproduce results across multiple synthesis batches to distinguish intrinsic vs. extrinsic phases .
Properties
IUPAC Name |
trilithium;phosphanide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Li.H2P/h;;;1H2/q3*+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAMEDSGNMSUND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[PH2-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Li3P+2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065232 | |
Record name | Lithium phosphide (Li3P) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
53.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12057-29-3 | |
Record name | Lithium phosphide (Li3P) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012057293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lithium phosphide (Li3P) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lithium phosphide (Li3P) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trilithium phosphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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